N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry and related fields. This compound features a unique structure composed of a benzyl(methyl)amino group linked to a but-2-yn-1-yl chain, which is further connected to a 2,4-dimethylbenzenesulfonamide moiety. Its intricate design allows it to participate in various chemical reactions and biological interactions, making it a valuable subject of research.
The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications.
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide is classified as an organic sulfonamide derivative. Sulfonamides are known for their diverse biological activities, including antibacterial and anticancer properties.
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide can be represented by its IUPAC name and InChI string:
IUPAC Name: N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,4-dimethylbenzenesulfonamide
InChI: InChI=1S/C21H26N2O2S/c1-14(2)11-12(15(3)17(14)20(24)25)22(18(16)9-5-6-10(23(4)7)8)13(19)21/h5-6,9-12H,7H2,1-4H3,(H,22,24)
The compound has a molecular formula of C21H26N2O2S and a molecular weight of approximately 370.51 g/mol. Its structure features a sulfonamide group that contributes to its biological activity.
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions. For instance, using different solvents or catalysts can lead to variations in product yields and selectivities.
The mechanism of action for N-(4-(benzyl(methyl)amino)but-2-yn-1-y)-2,4-dimethylbenzenesulfonamide involves its interaction with specific biological targets. The compound may bind to enzymes or receptors within cellular pathways, modulating their activity.
For example:
Ongoing research aims to elucidate the exact molecular targets and pathways influenced by this compound.
N-(4-(benzyl(methyl)amino)but-2-yn-1-y)-2,4-dimethylbenzenesulfonamide is expected to exhibit characteristics typical of organic sulfonamides:
The compound's chemical properties include:
N-(4-(benzyl(methyl)amino)but-2-yn-1-y)-2,4-dimethylbenzenesulfonamide has diverse applications in scientific research:
This compound exemplifies the intersection of chemistry and biology, highlighting its potential for developing new therapeutic agents and understanding biological mechanisms at a molecular level.
CAS No.: 137235-80-4
CAS No.: 1480-19-9
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 2226-71-3
CAS No.: 64768-29-2